molecular formula C14H18N2O2 B2518759 2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enoic acid CAS No. 730949-73-2

2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enoic acid

Cat. No.: B2518759
CAS No.: 730949-73-2
M. Wt: 246.30 g/mol
InChI Key: SWGSYVJVZSGZPQ-UHFFFAOYSA-N
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Description

2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enoic acid is a synthetic organic compound with the molecular formula C14H18N2O2. It is characterized by a cyano group, a pyrrole ring, and a prop-2-enoic acid moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enoic acid is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements are not provided in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole with cyanoacetic acid under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano group and the pyrrole ring can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Mechanism of Action

The mechanism of action of 2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The cyano group and the pyrrole ring are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-cyano-3-[2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid: Lacks the 2-methylpropyl group, resulting in different chemical and biological properties.

    3-cyano-2-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]propanoic acid: Variation in the position of the cyano group and the propanoic acid moiety.

Uniqueness: 2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enoic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. The presence of the 2-methylpropyl group enhances its lipophilicity and potential interactions with biological membranes.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enoic acid involves the synthesis of the pyrrole ring followed by the addition of the cyano and carboxylic acid groups.", "Starting Materials": [ "2-methyl-1-butanamine", "2,5-dimethylpyrrole", "acrylonitrile", "sodium hydroxide", "sulfuric acid", "sodium cyanide", "sodium borohydride", "acetic anhydride", "acetic acid", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole", "a. Mix 2-methyl-1-butanamine and 2,5-dimethylpyrrole in a flask", "b. Add sulfuric acid and heat the mixture to 100°C for 6 hours", "c. Cool the mixture and extract the product with diethyl ether", "d. Wash the organic layer with water and dry over anhydrous sodium sulfate", "e. Distill the product under reduced pressure to obtain 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole", "Step 2: Addition of cyano group", "a. Dissolve 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole in acetonitrile", "b. Add sodium cyanide and stir the mixture at room temperature for 24 hours", "c. Acidify the mixture with hydrochloric acid and extract the product with diethyl ether", "d. Wash the organic layer with water and dry over anhydrous sodium sulfate", "e. Distill the product under reduced pressure to obtain 2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-ene", "Step 3: Addition of carboxylic acid group", "a. Dissolve 2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-ene in acetic anhydride", "b. Add acetic acid and heat the mixture to 80°C for 6 hours", "c. Cool the mixture and add water", "d. Extract the product with diethyl ether", "e. Wash the organic layer with water and dry over anhydrous sodium sulfate", "f. Distill the product under reduced pressure to obtain 2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enoic acid" ] }

CAS No.

730949-73-2

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoic acid

InChI

InChI=1S/C14H18N2O2/c1-9(2)8-16-10(3)5-12(11(16)4)6-13(7-15)14(17)18/h5-6,9H,8H2,1-4H3,(H,17,18)

InChI Key

SWGSYVJVZSGZPQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1CC(C)C)C)C=C(C#N)C(=O)O

Canonical SMILES

CC1=CC(=C(N1CC(C)C)C)C=C(C#N)C(=O)O

solubility

not available

Origin of Product

United States

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